molecular formula C21H21N3O6 B11050291 3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

Cat. No.: B11050291
M. Wt: 411.4 g/mol
InChI Key: BAGFKDJVHQFKGM-UHFFFAOYSA-N
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Description

3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a hydroxy-methyl-oxo-pyran ring, and an imidazole ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]PROPANAMIDE involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Hydroxy-Methyl-Oxo-Pyran Ring: This step involves the condensation of appropriate aldehydes with malonic acid derivatives, followed by cyclization.

    Formation of the Imidazole Ring: This can be synthesized through the reaction of glyoxal with ammonia and formaldehyde.

    Coupling Reactions: The final step involves coupling the benzodioxole, hydroxy-methyl-oxo-pyran, and imidazole intermediates through amide bond formation using reagents like carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and imidazole groups.

    Reduction: Reduction reactions can occur at the oxo-pyran ring, converting the ketone to an alcohol.

    Substitution: The benzodioxole and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Biomolecular Interactions: Study of its interactions with proteins and nucleic acids.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.

    Therapeutics: Investigation of its therapeutic effects in various diseases.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Chemical Manufacturing: As a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]PROPANAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzodioxole and imidazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The hydroxy-methyl-oxo-pyran ring can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]PROPANAMIDE
  • **3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]PROPANAMIDE

Uniqueness

The unique combination of benzodioxole, hydroxy-methyl-oxo-pyran, and imidazole rings in 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]PROPANAMIDE provides it with distinct chemical properties and potential applications that are not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C21H21N3O6/c1-12-6-16(25)20(21(27)30-12)15(13-2-3-17-18(7-13)29-11-28-17)8-19(26)23-5-4-14-9-22-10-24-14/h2-3,6-7,9-10,15,25H,4-5,8,11H2,1H3,(H,22,24)(H,23,26)

InChI Key

BAGFKDJVHQFKGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CN=CN2)C3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

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